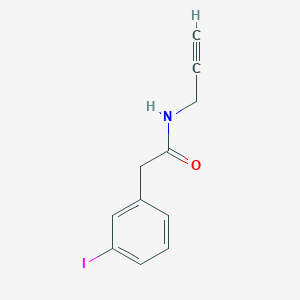
4,5-Difluoro-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Difluoro-2-iodobenzamide: is an organic compound with the molecular formula C7H4F2INO It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 4th and 5th positions and an iodine atom at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-iodobenzamide typically involves the iodination of a fluorinated benzamide precursor. One common method starts with 4,5-difluorobenzoic acid, which is first converted to its corresponding amide. The iodination is then carried out using N-iodosuccinimide (NIS) as the iodinating agent under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluoro-2-iodobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include substituted benzamides with various functional groups.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced derivatives.
Coupling Reactions: Products include biaryl compounds and other coupled products.
Scientific Research Applications
Chemistry: 4,5-Difluoro-2-iodobenzamide is used as a building block in organic synthesis.
Biology: In biological research, this compound is used as a precursor for the synthesis of fluorinated and iodinated analogs of biologically active molecules. These analogs can be used to study the effects of halogenation on biological activity and to develop new pharmaceuticals .
Medicine: The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for the development of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of 4,5-Difluoro-2-iodobenzamide depends on its specific applicationThese interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .
Comparison with Similar Compounds
4,5-Difluoro-2-iodobenzoic acid: Similar in structure but with a carboxylic acid group instead of an amide group.
4,5-Difluoro-2-bromobenzamide: Similar in structure but with a bromine atom instead of an iodine atom.
4,5-Difluoro-2-chlorobenzamide: Similar in structure but with a chlorine atom instead of an iodine atom.
Uniqueness: 4,5-Difluoro-2-iodobenzamide is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination of halogens can significantly influence the compound’s reactivity, stability, and biological activity. The iodine atom provides a site for further functionalization through substitution reactions, while the fluorine atoms enhance the compound’s metabolic stability and lipophilicity .
Properties
IUPAC Name |
4,5-difluoro-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2INO/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBWHIFJCIJSQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)I)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
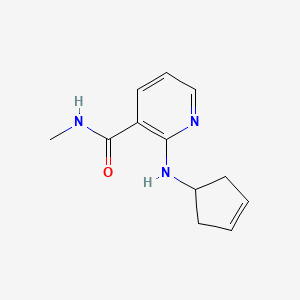
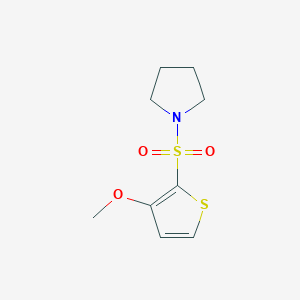
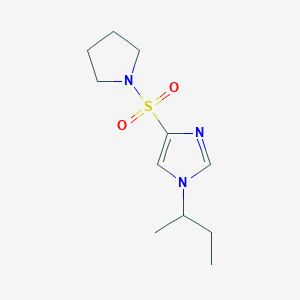
![[3-(Oxan-4-ylamino)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B7582752.png)

![(2,3-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyridin-3-ylmethanone](/img/structure/B7582761.png)
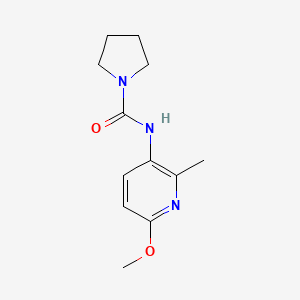
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(cyclopenten-1-yl)methanone](/img/structure/B7582775.png)
![N-{2-[(propan-2-yl)sulfanyl]phenyl}urea](/img/structure/B7582783.png)
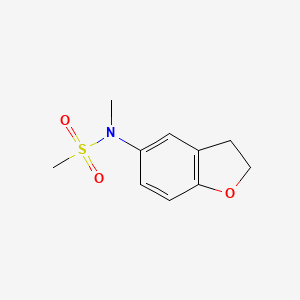


![Methyl 3-[(pent-4-enoylamino)methyl]benzoate](/img/structure/B7582826.png)
